molecular formula C9H15NO3 B598304 Ethyl 2-(2-oxopiperidin-4-yl)acetate CAS No. 102943-18-0

Ethyl 2-(2-oxopiperidin-4-yl)acetate

Cat. No.: B598304
CAS No.: 102943-18-0
M. Wt: 185.223
InChI Key: SFBMPNSYLYPQDF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopiperidin-4-yl)acetate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate typically involves the reaction of ethyl acetoacetate with piperidine derivatives under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxopiperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

Ethyl 2-(2-oxopiperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxopiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    2-Oxopiperidine: A piperidine derivative with an oxo group at the second position.

    Ethyl acetoacetate: A precursor in the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate.

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with an ethyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(2-oxopiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)6-7-3-4-10-8(11)5-7/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMPNSYLYPQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102943-18-0
Record name ethyl 2-(2-oxopiperidin-4-yl)acetate
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